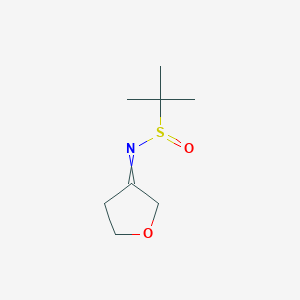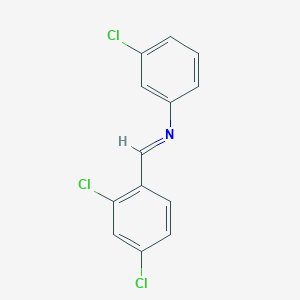![molecular formula C12H12N2O5 B13985806 Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12N2O5 It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of methoxy and dimethyl ester functional groups
Métodos De Preparación
The synthesis of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves a multi-step process. One common method includes the esterification of 5-methoxymethyl-2,3-pyridinedicarboxylic acid with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent . The final product is obtained through purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Aplicaciones Científicas De Investigación
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, in bromination reactions, the compound undergoes a free radical mechanism initiated by N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) . The activation energy and reaction kinetics are crucial for understanding its reactivity and stability .
Comparación Con Compuestos Similares
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 5-methylpyridine-2,3-dicarboxylate: This compound has a similar structure but lacks the methoxy group, which affects its reactivity and applications.
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: This compound is structurally similar but may have different substituents affecting its chemical properties.
Omeprazole: Although not structurally identical, it shares some functional groups and is used in medicinal chemistry.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12N2O5 |
|---|---|
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H12N2O5/c1-17-7-4-5-14-8(6-7)9(11(15)18-2)10(13-14)12(16)19-3/h4-6H,1-3H3 |
Clave InChI |
YASVSMYZXOXMBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=NN2C=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


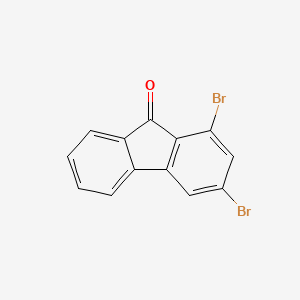
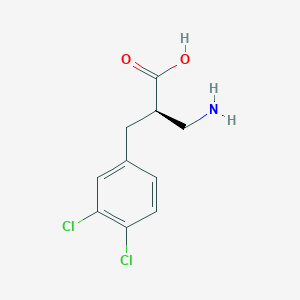
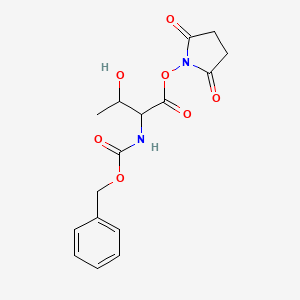
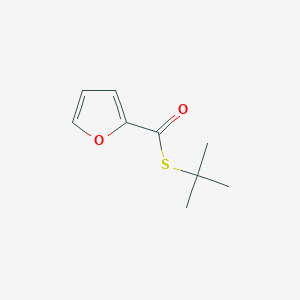
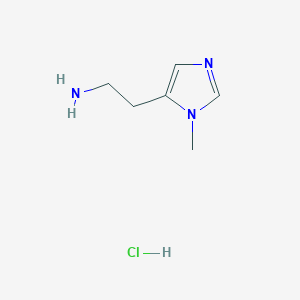
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
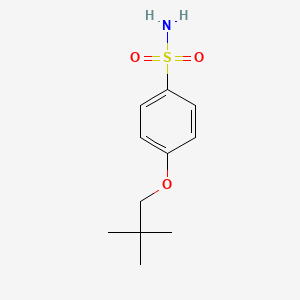
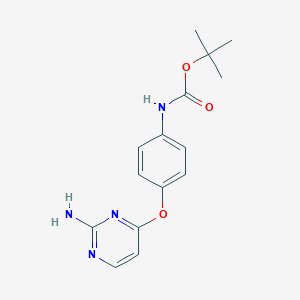
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
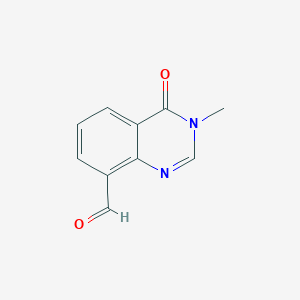
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)
